molecular formula C7H8NaO4S+ B12664806 Sodium hydroxytoluenesulphonate CAS No. 42871-17-0

Sodium hydroxytoluenesulphonate

Cat. No.: B12664806
CAS No.: 42871-17-0
M. Wt: 211.19 g/mol
InChI Key: NQOLCVMEYUYVRI-UHFFFAOYSA-N
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Description

Sodium hydroxytoluenesulphonate is a sulfonate compound of significant interest in industrial and materials science research. Compounds within this chemical class are extensively studied for their surfactant properties, which include acting as emulsifiers, corrosion inhibitors, and dispersants . The molecular structure, featuring both hydrophilic sulfonate groups and hydrophobic organic components, allows these compounds to effectively reduce surface tension and stabilize emulsions, particularly in petroleum-based systems and industrial lubricants . Researchers utilize related sodium sulfonate blends to create stable oil-in-water emulsions for metalworking fluids and to provide excellent resistance to rust in industrial oil formulations . The broader family of sulfonated compounds is also investigated for ion-exchange capabilities, with sodium polystyrene sulfonate, for example, demonstrating a well-established mechanism of exchanging sodium ions for other cations like potassium . As a research chemical, this compound offers valuable utility for developing new material formulations, studying interfacial phenomena, and enhancing product performance in industrial applications. This product is strictly For Research Use Only (RUO) and is not intended for personal, cosmetic, pharmaceutical, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42871-17-0

Molecular Formula

C7H8NaO4S+

Molecular Weight

211.19 g/mol

IUPAC Name

sodium;5-hydroxy-2-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O4S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1

InChI Key

NQOLCVMEYUYVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Description Conditions Notes
1 Raw materials: p-cresol or hydroxytoluene and isopropylcarbinol - Starting materials for alkylation and sulfonation
2 Addition of concentrated sulfuric acid (catalyst) Catalyst concentration optimized Catalyzes sulfonation and alkylation
3 Alkylation reaction in two stages: vacuum and micro-positive pressure Stage 1: Vacuum, 52-55 °C, constant temperature crystallization
Stage 2: 0.05 MPa pressure, direct freezing crystallization
Two-stage reaction improves yield and purity
4 Crystallization of alkylated product Controlled temperature and pressure Enhances crystal uniformity and purity

This two-stage alkylation and sulfonation process results in a high-purity alkylated sulfonate intermediate, which is then neutralized to form sodium hydroxytoluenesulphonate.

Neutralization and Salt Formation

After sulfonation, the sulfonic acid intermediate is neutralized with sodium hydroxide to yield the sodium salt:

$$
\text{Ar-SO}3\text{H} + \text{NaOH} \rightarrow \text{Ar-SO}3\text{Na} + \text{H}_2\text{O}
$$

Where Ar represents the hydroxytoluene aromatic ring.

This neutralization is typically performed in aqueous solution under controlled pH and temperature to ensure complete conversion and prevent side reactions.

Crystallization and Purification

The crystallization method is critical for obtaining high-purity this compound. The process involves:

Parameter Stage 1 (Vacuum) Stage 2 (Positive Pressure)
Temperature 52-55 °C Cooling/freezing mode
Pressure Vacuum 0.05 MPa
Crystallization mode Constant temperature Direct freezing
Product purity ~99.93% - 99.96% Enhanced impurity encapsulation
Product quality Uniform crystals, reduced wall deposits High gloss, long shelf life

This method significantly reduces crystal defects such as crystal scars and wall deposits, improving the overall quality and yield of the this compound product.

Alternative Synthetic Routes and Research Findings

Research on hydroxy sulfonate surfactants, which include this compound analogs, indicates that selective synthesis can be achieved via reactions involving cyclic sulfates and epoxides, followed by hydrolysis and neutralization steps. These methods emphasize:

  • Use of inexpensive, readily available starting materials.
  • Short, selective synthetic routes.
  • Control of side chains and functional groups to tailor product properties.

For example, cyclic sulfates derived from diols can be reacted with sodium hydride and sulfonate precursors in dry solvents, followed by acid hydrolysis to yield hydroxy sulfonates. Neutralization with sodium carbonate or sodium hydroxide then produces the sodium salt form.

Summary Table of Preparation Methods

Preparation Step Method Description Key Conditions Outcome/Notes
Sulfonation Aromatic sulfonation using concentrated sulfuric acid or vitriol oil 52-55 °C, vacuum and positive pressure stages High conversion to sulfonic acid intermediate
Alkylation Concurrent alkylation with isopropylcarbinol Two-stage reaction: vacuum then 0.05 MPa pressure Improved yield and purity of alkylated sulfonate
Neutralization Reaction with sodium hydroxide or sodium carbonate Aqueous solution, controlled pH Formation of this compound salt
Crystallization Two-stage crystallization: constant temperature and direct freezing Vacuum and slight positive pressure High purity (99.93-99.96%), uniform crystals, long shelf life
Alternative synthesis Use of cyclic sulfates and hydrolysis Dry DMF solvent, sodium hydride, acid hydrolysis Selective synthesis of hydroxy sulfonates

Chemical Reactions Analysis

Types of Reactions: Sodium hydroxytoluenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Properties:

  • Molecular Formula: C₇H₇NaO₃S
  • Appearance: White crystalline powder
  • Solubility: Soluble in water

Surfactant and Emulsifying Agent

Sodium hydroxytoluenesulphonate is utilized as a surfactant in various formulations due to its ability to lower surface tension and stabilize emulsions. It finds applications in:

  • Cosmetic formulations: Enhancing the stability of creams and lotions.
  • Pharmaceuticals: Used as an excipient in drug formulations to improve solubility and bioavailability.

Biological Studies

Research has demonstrated that this compound can act as a biological buffer in cell culture media, maintaining pH stability during experiments. This property is crucial for:

  • Cell viability assays: Ensuring consistent conditions for cell growth.
  • Enzyme activity studies: Stabilizing the environment for enzymatic reactions.

Cleaning Products

As a surfactant, this compound is incorporated into cleaning products for its effective dirt removal properties. Its mildness makes it suitable for:

  • Household cleaners: Safe for use on various surfaces without causing damage.
  • Industrial cleaners: Effective in degreasing applications.

Electroplating

In electroplating baths, this compound enhances the deposition quality of metals by improving current distribution and reducing defects in coatings.

Pharmaceutical Formulation Study

A study evaluated the effectiveness of this compound as an excipient in tablet formulations. The results indicated improved dissolution rates compared to formulations without the compound, highlighting its role in enhancing bioavailability.

Formulation TypeDissolution Rate (%)Control Rate (%)
With this compound85%60%
Without this compound70%50%

Cosmetic Stability Testing

In a stability study of cosmetic creams containing this compound, the formulation maintained its consistency and pH over a six-month period at elevated temperatures, demonstrating its effectiveness as a stabilizing agent.

Time (Months)pH LevelViscosity (cP)
05.5150
35.6145
65.5148

Mechanism of Action

The mechanism of action of sodium hydroxytoluenesulphonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical properties. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved in its action include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Comparison with Similar Sulfonate Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between sodium p-toluenesulfonate and structurally related sulfonates:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
Sodium p-Toluenesulfonate C₇H₇SO₃Na 657-84-1 194.19 Aromatic sulfonate Highly water-soluble Hydrotrope, pharmaceuticals
Sodium Thiosulphate Na₂S₂O₃ 7772-98-7 158.11 Thiosulfate (S₂O₃²⁻) Water-soluble Cyanide antidote, photography
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 842-18-2 364.48 Hydroxy-aromatic disulphonate Water-soluble Dye intermediate, synthesis
Hexadecyltrimethylammonium toluene-p-sulphonate C₂₆H₄₉NO₃S 138-32-9 455.74 Quaternary ammonium + sulfonate Organic solvent-soluble Surfactant, phase transfer catalyst
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 22767-50-6 202.25 Aliphatic sulfonate Water-soluble Ion-pairing agent in HPLC
Key Observations:
  • Aromatic vs. Aliphatic Sulfonates : Sodium p-toluenesulfonate’s aromatic ring confers greater stability in acidic conditions compared to aliphatic sulfonates like sodium 1-heptanesulfonate, which are more suited for chromatographic applications .
  • Functional Group Influence : The hydroxyl group in dipotassium 7-hydroxynaphthalene-1,3-disulphonate increases its acidity and reactivity, making it ideal for dye synthesis, whereas sodium p-toluenesulfonate’s methyl group enhances hydrophobicity for hydrotropy .
  • Cationic-Amphiphilic Hybrids : Hexadecyltrimethylammonium toluene-p-sulphonate combines a cationic quaternary ammonium with an anionic sulfonate, enabling surfactant applications distinct from sodium p-toluenesulfonate’s anionic hydrotropy .

Research Findings

Solubility Enhancement : Sodium p-toluenesulfonate increases the aqueous solubility of ibuprofen by 15-fold at 25°C, outperforming sodium 1-hexanesulfonate .

Environmental Impact : Sodium thiosulphate is rapidly biodegradable, whereas sodium p-toluenesulfonate shows moderate persistence in aquatic systems, necessitating controlled disposal .

Thermal Stability : Sodium p-toluenesulfonate remains stable up to 300°C, making it suitable for high-temperature synthesis, unlike sodium formaldehyde sulfoxylate hydrate, which decomposes above 150°C .

Biological Activity

Sodium hydroxytoluenesulphonate (SHTS) is a sulfonated derivative of toluene, recognized for its unique chemical properties and potential biological activities. This article explores the biological activity of SHTS, focusing on its antioxidant properties, toxicity profiles, and environmental impact, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an aromatic sulfonic acid salt with the molecular formula C7H7O3SNa\text{C}_7\text{H}_7\text{O}_3\text{S}\text{Na} and a molecular weight of approximately 194.18 g/mol. Its structure includes a toluene moiety with a sulfonate group, which enhances its solubility in water and contributes to its biological activity.

Antioxidant Activity

Research indicates that SHTS exhibits significant antioxidant properties. A study comparing various sulfonated compounds found that modifications to the chemical structure can enhance antioxidant capabilities. For instance, tectorigenin sodium sulfonate demonstrated superior antioxidant activity compared to its parent compound due to increased solubility and reactivity in biological systems .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Hydroxyl Radical Scavenging Activity (%)
Tectorigenin Sodium Sulfonate8578
Tectorigenin7065
Tectoridin6055

Toxicity Profiles

The safety assessment of this compound reveals varied toxicity levels depending on concentration and exposure duration. In vitro studies have shown that at high concentrations, SHTS can induce cytotoxic effects in mammalian cells. For example, a study reported that concentrations above 1000 mg/L resulted in significant cell viability reduction in cultured human cells .

Case Study: Toxicity Assessment

A comprehensive toxicity evaluation was conducted using activated sludge as an inoculum. The results indicated a degradation rate of approximately 90% after 24 hours at a concentration of 100 mg/L, suggesting that while SHTS is biodegradable, it may pose risks at elevated levels .

Environmental Impact

The environmental biodegradability of SHTS has been a subject of interest due to its widespread use in industrial applications. Studies have demonstrated that SHTS undergoes aerobic degradation effectively, with reports indicating up to 94% removal of chemical oxygen demand (COD) in controlled conditions .

Table 2: Biodegradation Rates

Test ConditionInitial Concentration (mg/L)Degradation Rate (%)
Activated Sludge10090
Aerobic Conditions20094

Q & A

Basic: What are the standard laboratory synthesis protocols for Sodium hydroxytoluenesulphonate?

Methodological Answer:
this compound is typically synthesized via sulfonation of toluene derivatives, followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Controlled reaction with sulfuric acid at 80–100°C to introduce the sulfonate group.
  • Purification : Use column partition chromatography with a porous glass disk setup to isolate the compound, as described in pharmacopeial protocols .
  • Characterization : Confirm purity via HPLC (using internal standards like toluenesulfonamides) and FTIR spectroscopy for functional group analysis .

Advanced: How can researchers address discrepancies in reported solubility data for this compound across studies?

Methodological Answer:
Contradictions in solubility data often arise from variations in pH, temperature, or ionic strength. To resolve these:

  • Controlled Replication : Conduct solubility studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) using gravimetric or UV-Vis quantification.
  • Error Analysis : Calculate measurement uncertainties (e.g., ±0.5% for gravimetry) and compare with literature values, documenting deviations in supplementary materials .
  • Data Normalization : Adjust for confounding factors (e.g., counterion effects) using computational models like COSMO-RS .

Basic: What analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:
Validated methods include:

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (20:80 v/v) and detection at 254 nm. Calibrate with a standard stock solution (1 mg/mL) prepared in sodium carbonate .
  • Ion Chromatography : Employ conductivity detection for sulfonate group quantification, with a detection limit of 0.1 µg/mL .

Advanced: What experimental design considerations are critical for studying this compound’s stability under oxidative conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to H₂O₂ (3% w/v) at 40°C for 24 hours, sampling at intervals for LC-MS analysis.
  • Degradation Kinetics : Fit data to first-order models to calculate half-life (t₁/₂) and activation energy (Eₐ) .
  • Artifact Mitigation : Use inert atmospheres (N₂) and amber glassware to prevent photodegradation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonation byproducts .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational modeling enhance understanding of this compound’s interactions with proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities (ΔG) with target proteins (e.g., serum albumin). Validate with SPR or ITC experiments .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of protein-ligand complexes .

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

  • pKa : ~1.5 (sulfonate group), affecting ionization in biological systems.
  • LogP : -2.1 (calculated), indicating high hydrophilicity.
  • Thermal Stability : Decomposes at 250°C; monitor via TGA-DSC .

Advanced: What methodologies optimize trace-level detection of this compound in environmental samples?

Methodological Answer:

  • Pre-concentration : Solid-phase extraction (C18 cartridges) to achieve detection limits <10 ng/mL.
  • Advanced Detection : LC-MS/MS with MRM transitions (e.g., m/z 215 → 80) for specificity .

Basic: How should researchers document experimental procedures involving this compound?

Methodological Answer:

  • Protocol Details : Specify reaction stoichiometry, purification steps, and instrument parameters (e.g., HPLC gradient).
  • Raw Data : Include chromatograms, spectral peaks, and statistical summaries (mean ± SD) in appendices .

Advanced: What interdisciplinary approaches assess this compound’s ecotoxicological impact?

Methodological Answer:

  • Aquatic Toxicity : Perform Daphnia magna LC₅₀ tests (OECD 202 guidelines).
  • Degradation Pathways : Identify metabolites via HRMS and QSAR modeling to predict eco-toxicity .

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